molecular formula C15H15BrN2OS B2993854 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide CAS No. 2034528-16-8

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide

Cat. No.: B2993854
CAS No.: 2034528-16-8
M. Wt: 351.26
InChI Key: LVFGGXGYTIDQEY-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide is a synthetic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a bromine atom at the 5th position of the nicotinamide ring, a thiophene ring attached to a cyclopentyl group, and an amide linkage

Scientific Research Applications

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.

    Medicine: It has shown promise in preliminary studies as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Future Directions

Thiophene derivatives like “5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide” are significant lead compounds that can be used for further structural optimization . They have been shown to exhibit excellent fungicidal activities, making them promising fungicide candidates for further development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic reaction, where a cyclopentylmagnesium bromide or cyclopentyl lithium reagent is reacted with a suitable precursor.

    Thiophene Attachment: The thiophene ring can be attached to the cyclopentyl group through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.

    Amide Formation: The final step involves the formation of the amide linkage between the nicotinamide and the cyclopentyl-thiophene moiety. This can be achieved through a condensation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)nicotinamide: Lacks the bromine atom and cyclopentyl group.

    5-bromo-N-(cyclopentyl)nicotinamide: Lacks the thiophene ring.

    5-bromo-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Contains an ethyl group instead of a cyclopentyl group.

Uniqueness

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide is unique due to the combination of its structural features, including the bromine atom, thiophene ring, and cyclopentyl group

Properties

IUPAC Name

5-bromo-N-(1-thiophen-2-ylcyclopentyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2OS/c16-12-8-11(9-17-10-12)14(19)18-15(5-1-2-6-15)13-4-3-7-20-13/h3-4,7-10H,1-2,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFGGXGYTIDQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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